2-Aminohex-4-ynoic acid hydrochloride is a non-proteinogenic amino acid analog of 4-aminobutyric acid (GABA). [] It functions as a potent and stereospecific inhibitor of bacterial glutamic acid decarboxylase (GAD). [] This enzyme plays a crucial role in the decarboxylation of glutamate, a reaction essential for the production of GABA in various organisms.
2-Aminohex-4-ynoic acid hydrochloride is a unique compound characterized by its alkyne functional group and amino acid structure. This compound is notable for its potential applications in organic synthesis and biological studies, particularly in the development of pharmaceuticals. As a hydrochloride salt, it enhances the stability and solubility of the compound, making it suitable for various chemical reactions and biological assays.
This compound can be synthesized from various precursors through multiple synthetic routes. It is often derived from simpler amino acids or alkyne-containing compounds, allowing for versatility in its preparation.
2-Aminohex-4-ynoic acid hydrochloride falls under the category of amino acids and derivatives, specifically those containing alkyne functional groups. It is classified as a non-proteinogenic amino acid due to its structural characteristics that differ from standard amino acids found in proteins.
The synthesis of 2-Aminohex-4-ynoic acid hydrochloride typically involves several key steps:
Industrial production often utilizes continuous flow synthesis to improve efficiency and scalability. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired product with high purity.
The molecular structure of 2-Aminohex-4-ynoic acid hydrochloride features an alkyne group (−C≡C−) attached to a hexanoic acid backbone with an amino group (−NH₂) at one end. This configuration contributes to its unique chemical reactivity.
2-Aminohex-4-ynoic acid hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 2-Aminohex-4-ynoic acid hydrochloride involves interactions with specific molecular targets such as enzymes or receptors. The alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. Additionally, the amino group facilitates hydrogen bonding and electrostatic interactions that enhance the compound's biological activity.
Relevant analyses indicate that 2-Aminohex-4-ynoic acid hydrochloride possesses favorable properties for both laboratory use and potential therapeutic applications .
2-Aminohex-4-ynoic acid hydrochloride serves several scientific purposes:
The synthesis of enantiomerically pure 2-aminohex-4-ynoic acid hydrochloride relies on two principal strategies: chiral pool exploitation and catalytic asymmetric synthesis. The chiral pool approach utilizes naturally occurring chiral building blocks such as L-homoserine or L-aspartic acid. For example, L-homoserine serves as a precursor where the hydroxyl group is replaced with an alkyne functionality via Appel reaction or Mitsunobu conditions, preserving stereochemical integrity [8]. Alternatively, catalytic asymmetric hydrogenation of propargylglycine derivatives using chiral catalysts like Rh-DuPhos achieves enantiomeric excess (ee) >95%. This method enables precise stereocontrol at the C2 position, critical for biological applications requiring specific enantiomers [2] [8].
Table 1: Enantioselective Synthesis Routes
Method | Starting Material | Key Step | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Pool (Homoserine) | L-Homoserine | Alkyne installation via Appel | >99 | 45–50 |
Catalytic Hydrogenation | Z-Enamide | Rh-DuPhos catalysis | 95–98 | 65–70 |
Resin-Based Asymmetry | Glyoxylate imine | Chiral auxiliary alkylation | 90 | 55 |
Industrial routes prioritize catalytic methods due to scalability, while chiral pool routes remain relevant for small-scale syntheses of specialized derivatives like folate-conjugates [2].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exemplifies the dual role of 2-aminohex-4-ynoic acid as both a synthetic target and a click chemistry reagent. The terminal alkyne group enables conjugation with azide-functionalized biomolecules under Cu(I) catalysis, forming stable 1,2,3-triazole linkages without racemization [2]. For chiral center induction, organocatalysis with Cinchona-derived alkaloids (e.g., hydroquinine) achieves enantioselective amination of α-ketohex-4-ynoate esters, delivering the (S)-enantiomer with 88–92% ee [7] [8]. Nickel-boride-catalyzed asymmetric reductions of propargylic imines further expand this toolbox, yielding protected amines for subsequent deprotection and acidification to the hydrochloride salt .
Table 2: Catalytic Systems for Chiral Induction
Catalyst System | Substrate | Reaction Type | ee (%) | Limitations |
---|---|---|---|---|
Cu(I)/L-Proline | Azido peptides | CuAAC conjugation | >99 | Requires azide partner |
Rh-DuPhos | Z-Enamide | Hydrogenation | 95–98 | High-pressure conditions |
Hydroquinine thiourea | α-Ketohex-4-ynoate | Amination | 88–92 | Moderate temperature sensitivity |
Key challenges include minimizing alkyne prototropic shifts during catalysis and optimizing solvent systems (e.g., hexafluoroisopropanol) to enhance enantioselectivity [7].
The amidomalonate pathway employs diethyl acetamidomalonate as a glycine equivalent. Alkylation with 1-bromo-2-butyne introduces the alkyne chain, followed by acidic hydrolysis to yield racemic 2-aminohex-4-ynoic acid. Subsequent resolution with chiral amines (e.g., brucine) isolates the desired enantiomer before hydrochloride salt formation. Yields range from 40–50%, with impurities including dialkylated byproducts . In contrast, the succinimide reduction pathway exploits N-protected succinimide (e.g., Boc-succinimide). Grignard addition with vinyl magnesium bromide installs the alkyne via a vinyl intermediate, followed by acid-catalyzed rearrangement. Hydrogenation over Pd/C then yields enantiopure 4-amino-5-hexenoic acid derivatives, which are oxidized to the target compound. This route achieves higher enantiopurity (ee >98%) but suffers from lower yields (30–35%) due to overreduction side reactions [8].
Table 3: Pathway Comparison
Parameter | Amidomalonate Pathway | Succinimide Reduction Pathway |
---|---|---|
Starting Material | Diethyl acetamidomalonate | N-Boc succinimide |
Key Step | Alkylation at C4 | Grignard addition |
Byproducts | Dialkylated malonate (15%) | Overreduced alkanes (20%) |
Overall Yield | 40–50% | 30–35% |
ee Achievable | 90% (after resolution) | >98% (no resolution needed) |
Scalability | Moderate | Low |
The Boc protection strategy in the succinimide route minimizes racemization but requires stringent anhydrous conditions to prevent Boc cleavage during Grignard addition [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7